molecular formula C20H24N6O2 B7002705 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-4-(triazol-1-ylmethyl)benzamide

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-4-(triazol-1-ylmethyl)benzamide

Cat. No.: B7002705
M. Wt: 380.4 g/mol
InChI Key: AOFNQVDNHLHDEN-PKOBYXMFSA-N
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Description

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-4-(triazol-1-ylmethyl)benzamide is a complex organic compound featuring a benzamide core linked to a triazole and a pyrazole moiety

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-4-(triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-25-18(8-9-23-25)19-17(3-2-12-28-19)13-21-20(27)16-6-4-15(5-7-16)14-26-11-10-22-24-26/h4-11,17,19H,2-3,12-14H2,1H3,(H,21,27)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFNQVDNHLHDEN-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrazole, oxane derivatives, and benzamide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the click chemistry step due to its high efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple nitrogen-containing heterocycles.

    Material Science: Potential use in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural similarity to known bioactive molecules.

    Biological Probes: Used in the development of probes for studying biological pathways involving pyrazole and triazole derivatives.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes and receptors. The triazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The benzamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its complex structure and diverse reactivity make it a valuable subject for further study and application.

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